molecular formula C8H18N2O B2940128 1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol CAS No. 1567866-78-7

1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol

Cat. No. B2940128
CAS RN: 1567866-78-7
M. Wt: 158.245
InChI Key: VDMURYIBJNVHLD-SSDOTTSWSA-N
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Description

1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol is a chemical compound with the CAS Number: 1567866-78-7 . It has a molecular weight of 158.24 and its IUPAC name is ®-1-(3-aminopyrrolidin-1-yl)-2-methylpropan-2-ol . It is in the form of an oil .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of the compound is characterized by the presence of a pyrrolidine ring attached to a 2-methylpropan-2-ol group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 158.24 . It is stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .

Scientific Research Applications

Solid-State Assembly and Interactions

The study by Štěpnička et al. (2004) explores the solid-state assembly of a ferrocene β-aminoalcohol derivative of 1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol and its ammonium salts. Their research reveals how hydrogen bonding influences the structure, showcasing the compound's potential in designing complex molecular architectures (Štěpnička, I. Císařová, & Ludvík, 2004).

Asymmetric Synthesis

Jha et al. (2010) utilized a proline-catalyzed method for the asymmetric synthesis of 1,3-amino alcohols, demonstrating a versatile approach to synthesizing compounds including this compound, relevant for creating bioactive molecules (Jha, Kondekar, & Kumar, 2010).

Biofuel Production

Bastian et al. (2011) investigated the use of engineered enzymes for biofuel production, highlighting the role of this compound in the anaerobic production of isobutanol, a biofuel, from glucose. This research underscores the compound's significance in sustainable energy solutions (Bastian et al., 2011).

Antimalarial Activity

Robin et al. (2007) synthesized 1-aminopropan-2-ols, evaluating their activities against malaria parasites. Their findings reveal potential therapeutic applications of derivatives of this compound in combating chloroquine-resistant and -sensitive strains of malaria (Robin et al., 2007).

Organocatalysis

In the realm of organic synthesis, the derivative's role as an organocatalyst in asymmetric Michael additions showcases its utility in creating chiral molecules, essential for pharmaceuticals and agrochemicals (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Ring-Opening Polymerization

The research by Bakkali-Hassani et al. (2018) on N-heterocyclic carbene-organocatalyzed ring-opening polymerization demonstrates the applicability of this compound in polymer science, contributing to the synthesis of polymers with specific end-group functionalities (Bakkali-Hassani et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(2,11)6-10-4-3-7(9)5-10/h7,11H,3-6,9H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMURYIBJNVHLD-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCC(C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CN1CC[C@H](C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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